2-(1H-imidazol-4-yl)-6-methylpyridine
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Overview
Description
2-(1H-imidazol-4-yl)-6-methylpyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-4-yl)-6-methylpyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine-2-carbaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-4-yl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(1H-imidazol-4-yl)-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-4-yl)-6-methylpyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-4-yl)pyridine
- 6-methylimidazo[1,2-a]pyridine
- 2-(1H-imidazol-4-yl)-5-methylpyridine
Uniqueness
2-(1H-imidazol-4-yl)-6-methylpyridine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions and applications .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-6-methylpyridine |
InChI |
InChI=1S/C9H9N3/c1-7-3-2-4-8(12-7)9-5-10-6-11-9/h2-6H,1H3,(H,10,11) |
InChI Key |
MDNVPVRLOFPQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CN=CN2 |
Origin of Product |
United States |
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